molecular formula C19H22O2 B101314 Mestilbol CAS No. 18839-90-2

Mestilbol

Cat. No.: B101314
CAS No.: 18839-90-2
M. Wt: 282.4 g/mol
InChI Key: CKMDPZMWUZDKAI-VHEBQXMUSA-N
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Description

Mestilbol, also known as diethylstilbestrol monomethyl ether, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It was developed by Wallace & Tiernan Company and patented in 1940. This compound was introduced for medical use in the 1940s but is no longer marketed. It was available both as oral tablets and in oil for intramuscular injection .

Preparation Methods

Mestilbol is synthesized through the etherification of diethylstilbestrol. The synthetic route involves the reaction of diethylstilbestrol with methanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to reflux temperature to facilitate the formation of the ether bond. Industrial production methods would involve scaling up this reaction, ensuring proper control of temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Mestilbol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of diethylstilbestrol.

    Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions include diethylstilbestrol and its derivatives .

Scientific Research Applications

Mechanism of Action

Mestilbol exerts its effects by binding to estrogen receptors in the body. As a prodrug, it is gradually demethylated in the body to form diethylstilbestrol, which then interacts with estrogen receptors to produce its estrogenic effects. The molecular targets include estrogen receptors in various tissues, leading to the activation of estrogen-responsive genes and pathways .

Comparison with Similar Compounds

Mestilbol is similar to other synthetic nonsteroidal estrogens such as diethylstilbestrol and dienestrol. it is unique in its longer-lasting effects compared to diethylstilbestrol. Similar compounds include:

This compound’s uniqueness lies in its prolonged activity and its role as a prodrug of diethylstilbestrol, providing a sustained release of the active estrogenic compound.

Properties

IUPAC Name

4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/b19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMDPZMWUZDKAI-VHEBQXMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860231
Record name 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18839-90-2, 7773-60-6
Record name 4-[(1E)-1-Ethyl-2-(4-methoxyphenyl)-1-buten-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18839-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mestilbol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mestilbol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018839902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESTILBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N44U12UW5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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